molecular formula C21H15N3O6 B14510178 3-Methylphenanthrene;1,3,5-trinitrobenzene CAS No. 62664-81-7

3-Methylphenanthrene;1,3,5-trinitrobenzene

Cat. No.: B14510178
CAS No.: 62664-81-7
M. Wt: 405.4 g/mol
InChI Key: ADTNJKFWPUUYDR-UHFFFAOYSA-N
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Description

3-Methylphenanthrene and 1,3,5-trinitrobenzene are two distinct compounds with unique properties and applications. 3-Methylphenanthrene is a polycyclic aromatic hydrocarbon, while 1,3,5-trinitrobenzene is a nitroaromatic compound known for its explosive properties.

Preparation Methods

3-Methylphenanthrene

3-Methylphenanthrene can be synthesized through various methods, including the methylation of phenanthrene. One common method involves the Friedel-Crafts alkylation of phenanthrene using methyl chloride and aluminum chloride as a catalyst.

1,3,5-Trinitrobenzene

1,3,5-Trinitrobenzene is typically synthesized by the nitration of benzene derivatives. The preparation involves the nitration of 1,3-dinitrobenzene with nitric acid in the presence of fuming sulfuric acid. Another method includes the decarboxylation of 2,4,6-trinitrobenzoic acid .

Chemical Reactions Analysis

3-Methylphenanthrene

3-Methylphenanthrene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form phenanthrenequinone.

    Reduction: It can be reduced to form dihydro derivatives.

    Substitution: Electrophilic substitution reactions can occur, such as halogenation and nitration.

1,3,5-Trinitrobenzene

1,3,5-Trinitrobenzene undergoes several reactions, including:

Scientific Research Applications

3-Methylphenanthrene

3-Methylphenanthrene is used in various scientific research applications, including:

    Environmental Studies: It is studied for its role in pollution and its effects on ecosystems.

    Material Science: It is used in the synthesis of organic semiconductors and other advanced materials.

1,3,5-Trinitrobenzene

1,3,5-Trinitrobenzene has several applications, including:

Mechanism of Action

3-Methylphenanthrene

The mechanism of action of 3-Methylphenanthrene involves its interaction with various molecular targets, including enzymes and receptors. It can induce oxidative stress and affect cellular signaling pathways.

1,3,5-Trinitrobenzene

1,3,5-Trinitrobenzene exerts its effects through its explosive properties. The compound undergoes rapid decomposition, releasing a large amount of energy. It forms charge-transfer complexes with electron-rich arenes, which can influence its reactivity .

Comparison with Similar Compounds

3-Methylphenanthrene

Similar compounds include other methylated polycyclic aromatic hydrocarbons, such as 1-methylphenanthrene and 2-methylphenanthrene. 3-Methylphenanthrene is unique due to its specific methylation position, which affects its chemical properties and reactivity.

1,3,5-Trinitrobenzene

Similar compounds include other nitroaromatic compounds, such as 1,2,3-trinitrobenzene and 2,4,6-trinitrotoluene (TNT). 1,3,5-Trinitrobenzene is unique due to its symmetrical structure and specific nitration pattern, which influence its explosive properties and reactivity .

Properties

CAS No.

62664-81-7

Molecular Formula

C21H15N3O6

Molecular Weight

405.4 g/mol

IUPAC Name

3-methylphenanthrene;1,3,5-trinitrobenzene

InChI

InChI=1S/C15H12.C6H3N3O6/c1-11-6-7-13-9-8-12-4-2-3-5-14(12)15(13)10-11;10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h2-10H,1H3;1-3H

InChI Key

ADTNJKFWPUUYDR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C=CC3=CC=CC=C32.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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